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This guide provides a detailed comparison of two prominent treatments for primary axillary

hyperhidrosis: the recently FDA-approved topical anticholinergic, Sofpironium Bromide, and

the well-established injectable neuromodulator, botulinum toxin. This document is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

overview of clinical trial data, experimental protocols, and mechanisms of action to inform

further research and development in the field of hyperhidrosis treatment.

Executive Summary
Primary axillary hyperhidrosis, a condition of excessive underarm sweating, significantly

impacts a patient's quality of life.[1][2] Sofpironium Bromide and botulinum toxin represent

two distinct therapeutic approaches to managing this condition. Sofpironium Bromide is a

topical anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors on

sweat glands.[2][3][4] In contrast, botulinum toxin, a neurotoxin, functions by inhibiting the

release of acetylcholine from sympathetic nerve fibers that innervate the eccrine sweat glands.

[5] Both treatments have demonstrated significant efficacy in clinical trials, leading to

substantial reductions in sweat production and improvements in patient-reported outcomes.

Data Presentation: Clinical Trial Efficacy and Safety
The following tables summarize key quantitative data from clinical trials of Sofpironium
Bromide and botulinum toxin for the treatment of primary axillary hyperhidrosis.
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Table 1: Sofpironium Bromide Clinical Trial Data

Trial/Study
Dosage/Formul

ation

Primary Efficacy

Endpoint(s)

Key Efficacy

Results

Common

Adverse Events

CARDIGAN I & II

(Phase 3)[4][6][7]

[8]

Sofpironium

Bromide 12.45%

(equivalent to

15% sofpironium

bromide) topical

gel[2][4][6]

- ≥2-point

improvement in

Hyperhidrosis

Disease Severity

Measure-Axillary

(HDSM-Ax) from

baseline.[6] -

Change in

gravimetric

sweat production

(GSP) from

baseline.[4][6]

- Statistically

significant

improvement in

HDSM-Ax scores

compared to

vehicle.[6][8] -

Significant

reduction in GSP

from baseline

compared to

vehicle.[4][6][8] -

In pooled

analysis, the

treatment group

showed a greater

reduction in

sweat production

(P = .0002).[8]

- Dry mouth[2][9]

- Blurred

vision[2][9] -

Application site

reactions

(dermatitis,

erythema, pain,

pruritus)[2][9] -

Mydriasis

(dilated pupils)[2]

[9] - Urinary

retention[9]

Systematic

Review of 5

Studies[1]

5% Sofpironium

(four studies),

5%, 10%, and

15% Sofpironium

(one study)[1]

- Improvement in

HDSS score to 1

or 2. - Reduction

in mean change

in Dermatology

Life Quality Index

(DLQI). -

Reduction in total

gravimetric

weight of sweat.

- 53.9% to 86.7%

of patients

achieved an

HDSS score of 1

or 2.[1] -

Significant

reduction in

DLQI scores.[1] -

Significant

reduction in the

total gravimetric

weight of sweat.

[1]

- Primarily mild to

moderate and

localized adverse

events.[1] - No

serious systemic

effects or

mortality

reported.[1]
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Table 2: Botulinum Toxin Clinical Trial Data
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Trial/Study
Dosage/Formul

ation

Primary Efficacy

Endpoint(s)

Key Efficacy

Results

Common

Adverse Events

Multicenter Trial

(Heckmann et

al., 2001)[10][11]

200 U Botulinum

Toxin A injected

into one axilla,

placebo in the

other.[11]

- Change in the

rate of sweat

production

measured by

gravimetry.[11]

- At 2 weeks,

mean sweat

production was

24 mg/min in the

treated axilla vs.

144 mg/min in

the placebo axilla

(P<0.001).[11] -

At 24 weeks,

sweat production

rates remained

lower than

baseline.[11]

- Treatment was

well tolerated.

[11]

Meta-Analysis of

8 RCTs (n=937)

[12]

Botulinum Toxin

injections

- Gravimetric

sweat rate

reduction of

>50% from

baseline. - HDSS

reduction of ≥2

points. - Mean

change in DLQI.

- 63% greater

likelihood of

achieving >50%

sweat reduction

compared to

placebo.[12] -

56% greater

likelihood of

achieving ≥2-

point HDSS

reduction

compared to

placebo.[12] -

Significant

improvement in

DLQI scores.[12]

- Generally mild

and temporary

side effects.[13]

Systematic

Review[14]

Onabotulinumtox

inA

- Decrease in

sweating.

- 82-87%

decrease in

sweating.[14] -

Effects

noticeable in 2-4

- Injection site

pain. - Transient

weakness in

hand muscles
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days, full effect

within 2 weeks.

[14] - Duration of

effect typically 4

to 12 months.[14]

(for palmar

injections).[14]

Experimental Protocols
Key Methodologies in Axillary Hyperhidrosis Clinical Trials

The clinical evaluation of treatments for axillary hyperhidrosis typically involves a randomized,

double-blind, vehicle- or placebo-controlled design.

Patient Population: Participants are generally adults and adolescents (often aged 9 or older)

with a self-reported history of excessive underarm sweating for at least six months, a

Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 (indicating sweating is barely

tolerable or intolerable and frequently or always interferes with daily activities), and a

baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla over a 5-minute

period.[6][15]

Treatment Administration:

Sofpironium Bromide: Patients self-administer a topical gel to the axillae, typically once

daily.[16][17] An applicator is often used to prevent medication contact with the hands.[2]

Botulinum Toxin: A healthcare professional administers intradermal injections of botulinum

toxin into multiple sites within the affected axillary area.[11]

Efficacy Assessments:

Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported outcome measure

where individuals rate the severity of their hyperhidrosis on a 4-point scale. A clinically

meaningful improvement is typically defined as a 1- or 2-point reduction in the score.

Gravimetric Sweat Production (GSP): An objective measure of sweat output. A pre-

weighed filter paper is applied to each axilla for a standardized period (e.g., 5 minutes),

and the change in weight is used to quantify the amount of sweat produced.
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Dermatology Life Quality Index (DLQI): A questionnaire assessing the impact of the skin

condition on the patient's quality of life.

Safety Assessments: Safety is monitored through the recording of adverse events, physical

examinations, vital signs, and laboratory tests.[15][18] Local skin tolerability is also assessed

for topical treatments.

Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the mechanism of action of both Sofpironium Bromide and

botulinum toxin in the context of the cholinergic signaling pathway that stimulates sweat

production in eccrine glands.
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Caption: Mechanism of action for botulinum toxin and Sofpironium Bromide in reducing sweat

production.

Experimental Workflow of a Hyperhidrosis Clinical Trial
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The diagram below outlines the typical workflow of a clinical trial designed to evaluate the

efficacy and safety of a new treatment for primary axillary hyperhidrosis.
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Caption: A typical experimental workflow for a hyperhidrosis clinical trial.
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[https://www.benchchem.com/product/b1681908#cross-study-comparison-of-clinical-trial-
data-for-sofpironium-bromide-and-botulinum-toxin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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